molecular formula C5H8N2 B2752080 2-(Azetidin-1-yl)acetonitrile CAS No. 67523-81-3

2-(Azetidin-1-yl)acetonitrile

Cat. No. B2752080
CAS RN: 67523-81-3
M. Wt: 96.133
InChI Key: SYJAYUXUKHRBID-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)acetonitrile is a chemical compound with the CAS Number: 67523-81-3 and a molecular weight of 96.13 . It is a liquid at room temperature and should be stored at 4°C, protected from light .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in recent years. For instance, a green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib, a drug that contains a similar azetidin-3-yl)acetonitrile moiety .


Chemical Reactions Analysis

Azetidines, which include this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Novel Synthesis Methods and Intermediates

  • Three-component Reaction for Bioactive Precursors : A stereospecific three-component reaction involving azetidines provides a route to N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, important precursors for bioactive compounds like pregabalin and lergotrile (David E Stephens et al., 2013).
  • Green Synthesis for Baricitinib Intermediates : A green and cost-effective synthesis method has been developed for key quaternary heterocyclic intermediates of baricitinib, an oral selective inhibitor displaying potent anti-inflammatory activity. This method uses commercially available materials and a green oxidation reaction, suitable for industrial production (X. Cui et al., 2019).

Pharmacological Activities and Potential

  • Antimalarial Pharmacophores : Microwave-assisted regioselective ring opening of 2-(aminomethyl)aziridines in acetonitrile produces 1,2,3-triaminopropanes, identified as novel antimalarial pharmacophores (M. D’hooghe et al., 2011).
  • Diverse Biological Activities of 2-Azetidinones : 2-azetidinones have been reported for their antimicrobial, antifungal, antitubercular, anti-inflammatory, antitumor, anti-HIV, antiparkinsonian, antidiabetic, and vasopressin V1a antagonist activities, highlighting the potential of the 2-azetidinone moiety in developing new therapeutic agents (P. Mehta et al., 2010).

Innovative Drug Development

  • Analgesic and Anti-inflammatory Agents : Novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds exhibit significant analgesic and anti-inflammatory activities, with potential as new therapeutic agents (S. Chhajed et al., 2016).
  • Anticancer Candidate Development : ZMC1, an azetidinecarbothioic acid derivative, has been developed as a mutant p53 targeted anti-cancer drug, with a sensitive LC/MS/MS assay established for assessing its purity, stability, and preclinical pharmacokinetic studies (Hongxia Lin et al., 2015).

Safety and Hazards

2-(Azetidin-1-yl)acetonitrile is classified as harmful. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 2-(Azetidin-1-yl)acetonitrile, have seen remarkable advances in their chemistry and reactivity . They are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The focus of future research is likely to be on further improving the synthesis methods and expanding the applications of these compounds .

properties

IUPAC Name

2-(azetidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJAYUXUKHRBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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